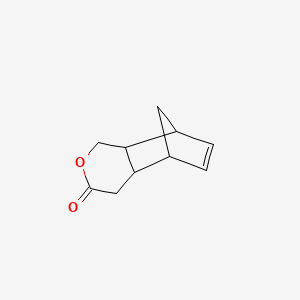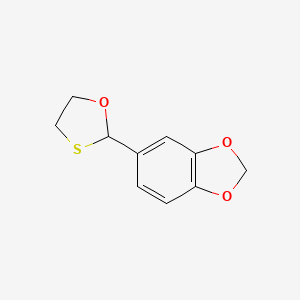
1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-: is an organic compound that features a benzodioxole ring fused with an oxathiolane ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the methylenation of catechols using disubstituted halomethanes . The reaction conditions typically require the presence of a base and an aprotic solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts under controlled temperature and pressure conditions . This method not only improves the yield but also reduces waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has been studied for its potential biological activities, including its role as a cyclooxygenase (COX) inhibitor. This makes it a candidate for the development of anti-inflammatory drugs .
Medicine: In medicine, derivatives of this compound are explored for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising leads for anticancer drug development .
Industry: In the industrial sector, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer applications, the compound induces cell cycle arrest and apoptosis by targeting microtubules and disrupting their function .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole (1,2-methylenedioxybenzene): A simpler analog that lacks the oxathiolane ring but shares the benzodioxole core.
Safrole: Contains a methylenedioxyphenyl group and is used in the synthesis of various bioactive compounds.
Piperonal: Another related compound with a methylenedioxyphenyl group, used in fragrance and flavor industries.
Uniqueness: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
335242-40-5 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C10H10O3S/c1-2-8-9(13-6-12-8)5-7(1)10-11-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clé InChI |
HAGLHSRKXQDQSE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(O1)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
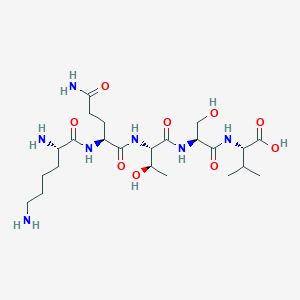
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)

![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)

![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
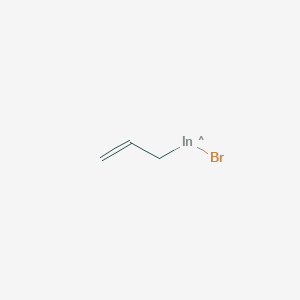
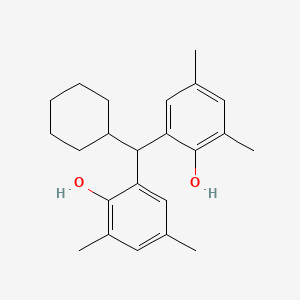
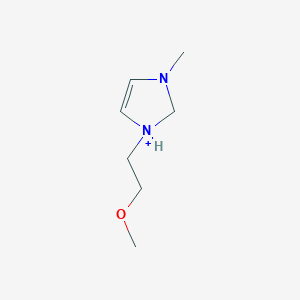
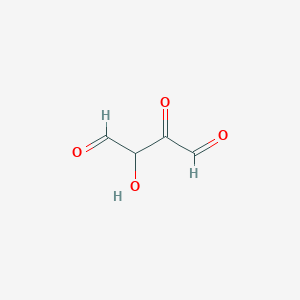
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
